Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.
Ruboxistaurin Hydrochloride
CAS No.: 169939-93-9
Cat. No.: VC0003462
Molecular Formula: C28H29ClN4O3
Molecular Weight: 505.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 169939-93-9 |
---|---|
Molecular Formula | C28H29ClN4O3 |
Molecular Weight | 505.0 g/mol |
IUPAC Name | (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |
Standard InChI | InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1 |
Standard InChI Key | NYQIEYDJYFVLPO-FERBBOLQSA-N |
Isomeric SMILES | CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |
SMILES | CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |
Canonical SMILES | CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Pharmacological Profile
Ruboxistaurin hydrochloride, chemically designated as (9S)-9-[(dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1, oxadiazacyclohexadecine-18,20(19H)-dione monohydrochloride, has a molecular formula of C<sub>28</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>3</sub> and a molecular weight of 505.01 g/mol . Its structure features a benzopyrrolooxadiazacyclohexadecine core with a dimethylaminomethyl substituent, enabling selective ATP-competitive binding to PKCβ isoforms .
Mechanism of Action
Ruboxistaurin exhibits potent inhibition of PKCβ I and PKCβ II with IC<sub>50</sub> values of 4.7 nM and 5.9 nM, respectively, while maintaining >60-fold selectivity over PKCα and other ATP-dependent kinases (PKA, Src kinase) . This specificity arises from its interaction with the catalytic domain of PKCβ, preventing phosphorylation of downstream substrates involved in vascular permeability and apoptosis . Preclinical studies in diabetic rat models demonstrated dose-dependent improvements in glomerular filtration rate (25% increase at 10 mg/kg), albumin excretion rate (32% reduction), and retinal blood flow (18% enhancement) .
Parameter | Value | Source |
---|---|---|
IC<sub>50</sub> (PKCβ I) | 4.7 nM | |
IC<sub>50</sub> (PKCβ II) | 5.9 nM | |
Solubility (DMSO) | 6.8 mg/mL | |
Oral bioavailability | 58% (rat) |
Pharmacokinetics and Drug Interactions
Ruboxistaurin undergoes extensive hepatic metabolism primarily via CYP3A4, producing the equipotent metabolite N-desmethyl ruboxistaurin . A pivotal drug interaction study showed that coadministration with the CYP3A4 inducer rifampicin (600 mg/day) reduced ruboxistaurin exposure by 95% (AUC<sub>0–∞</sub> from 1,240 ng·h/mL to 62 ng·h/mL) and metabolite exposure by 77% . This necessitates dose adjustments when used with anticonvulsants or antiretroviral agents. The compound exhibits a biphasic elimination profile with a terminal half-life of 24 hours, supporting once-daily dosing .
Therapeutic Applications in Diabetic Complications
Diabetic Peripheral Neuropathy
A 2013 meta-analysis of six randomized controlled trials (n=2,134) reported mixed efficacy outcomes . Four studies showed significant improvements in neurological total symptom score (NTSS) with ruboxistaurin (32 mg/day) versus placebo (mean difference: −1.8 points, p<0.05), while vibration detection thresholds remained unchanged . Quality-of-life metrics improved in two trials, particularly in pain-related domains (SF-36 bodily pain score: +12.7 vs. +4.1, p=0.03) .
Retinopathy and Nephropathy
Phase II trials demonstrated a 40% reduction in sustained vision loss risk in diabetic retinopathy patients (p=0.01), correlating with PKCβ inhibition in retinal pericytes . Nephroprotective effects included a 22% decrease in urinary albumin excretion in type 2 diabetics after 12 months (p<0.001) .
Novel Applications in Neuropsychopharmacology
Emerging research reveals ruboxistaurin's ability to attenuate psychostimulant effects via dopaminergic modulation. In vivo microdialysis studies showed 50% reductions in cocaine-induced nucleus accumbens dopamine overflow (15 mg/kg cocaine: 450% baseline vs. 225% with ruboxistaurin, p<0.01) and hyperlocomotion (70% activity reduction) . This effect required intact D2 autoreceptors, as D2 knockout mice exhibited complete resistance to ruboxistaurin's inhibitory effects .
Advanced Delivery Systems
Recent innovations in ocular delivery include chitosan-alginate nanoparticles achieving 77% ruboxistaurin release within 8 hours at 5:1 polymer-drug ratios . These formulations enhanced retinal bioavailability 3.2-fold compared to oral administration in rabbit models, addressing the compound's poor aqueous solubility (0.12 mg/mL) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume